
3,7-Dimethylocta-2,5-diene-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,5-diene-1,7-diol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3,7-Dimethylocta-2,5-diene-1,7-diol, and what methods are recommended for its stereoselective preparation?
- Methodological Answer : Synthesis of diene-diols like this compound often faces challenges in regioselectivity and stereocontrol. For analogous compounds (e.g., 2,7-Dimethylocta-3,5-diyne-2,7-diol), column chromatography and controlled alkyne hydration have been employed . Adapting these methods for diene systems may require palladium-catalyzed coupling or enzymatic approaches to preserve double-bond geometry. Nuclear Overhauser Effect (NOE) NMR experiments are critical to confirm stereochemistry .
Q. How can NMR and mass spectrometry differentiate this compound from its structural isomers?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electron ionization (EI) can distinguish molecular weight and fragmentation patterns (e.g., loss of hydroxyl groups or methyl branches, as seen in diyne analogs ). For NMR, 1H and 13C spectra should highlight olefinic protons (δ 5.0–6.0 ppm) and hydroxyl signals (δ 1.5–3.0 ppm, depending on hydrogen bonding). 2D techniques like COSY and HSQC are essential to resolve overlapping signals in polyfunctional diols .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported biological activities of this compound and related diols?
- Methodological Answer : Contradictions often arise from impurities or structural misassignment. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (e.g., X-ray crystallography for unambiguous structural confirmation) are critical . For activity studies, standardized assays (e.g., PPAR-γ activation in adipocytes, as used for DMDD in ) should be replicated with strict controls. Dose-response curves and comparison to structurally defined analogs (e.g., diyne vs. diene systems) can clarify structure-activity relationships .
Q. How can researchers design experiments to probe the potential role of this compound in lipid metabolism or inflammatory pathways?
- Methodological Answer : Based on precedents like DMDD’s PPAR-γ-mediated effects , in vitro models (e.g., 3T3-L1 adipocytes) can assess lipid accumulation and adipokine secretion. Pair this with qPCR to measure PPAR-γ, TNF-α, and IL-6 expression. In vivo, diabetic mouse models (oral administration, 15-day treatment) with glucose tolerance tests and serum lipid profiling are recommended. Always include a positive control (e.g., pioglitazone) and validate compound stability under experimental conditions .
Q. What computational and experimental approaches are suitable for analyzing the conformational dynamics of this compound in solution?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models can predict dominant conformers. Experimentally, variable-temperature NMR (VT-NMR) and NOESY can detect rotational barriers around the diene moiety. For diols, solvent polarity effects on hydrogen-bonding networks should be investigated using dielectric constant titrations monitored by IR spectroscopy .
Properties
CAS No. |
93079-92-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-2,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4,6-7,11-12H,5,8H2,1-3H3 |
InChI Key |
RIEVYMMWQZWVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CC=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.